molecular formula C10H20ClN B2672049 (2-Cyclopropylcyclohexyl)methanamine hydrochloride CAS No. 1909337-77-4

(2-Cyclopropylcyclohexyl)methanamine hydrochloride

Cat. No.: B2672049
CAS No.: 1909337-77-4
M. Wt: 189.73
InChI Key: BRHRSRXVXVYCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H20ClN It is a derivative of cyclohexylmethanamine, where the cyclohexyl ring is substituted with a cyclopropyl group

Scientific Research Applications

(2-Cyclopropylcyclohexyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes, including the production of polymers and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylcyclohexyl)methanamine hydrochloride typically involves the following steps:

    Cyclopropylation: The introduction of a cyclopropyl group to the cyclohexyl ring can be achieved through a cyclopropanation reaction. This involves the reaction of cyclohexene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Amination: The cyclopropylcyclohexane is then subjected to a halogenation reaction to introduce a halogen atom (e.g., bromine or chlorine) at the methylene position. This is followed by a nucleophilic substitution reaction with ammonia or an amine to form the corresponding amine.

    Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt of (2-Cyclopropylcyclohexyl)methanamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted amines, amides.

Mechanism of Action

The mechanism of action of (2-Cyclopropylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: Lacks the cyclopropyl substitution, resulting in different chemical and biological properties.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the cyclohexyl ring, leading to distinct reactivity and applications.

    Cyclohexylamine: Similar to cyclohexylmethanamine but without the methylene bridge, affecting its chemical behavior and uses.

Uniqueness

(2-Cyclopropylcyclohexyl)methanamine hydrochloride is unique due to the presence of both cyclopropyl and cyclohexyl groups, which confer distinct steric and electronic properties. This makes it valuable in the study of structure-activity relationships and the development of new chemical entities with specific desired properties.

Properties

IUPAC Name

(2-cyclopropylcyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-7-9-3-1-2-4-10(9)8-5-6-8;/h8-10H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHRSRXVXVYCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.